molecular formula C17H16N4OS B15038490 2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide

Cat. No.: B15038490
M. Wt: 324.4 g/mol
InChI Key: RTGBHIZZKXQIJH-VXLYETTFSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide typically involves the condensation of benzimidazole derivatives with hydrazides under specific reaction conditions. The process often requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application, but often include modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-methanone
  • Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester
  • 2-(1-hydroxyethyl)benzimidazole

Uniqueness

2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzimidazole ring and the methylthio group contribute to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4OS/c1-23-14-8-6-13(7-9-14)10-19-20-17(22)11-21-12-18-15-4-2-3-5-16(15)21/h2-10,12H,11H2,1H3,(H,20,22)/b19-10+

InChI Key

RTGBHIZZKXQIJH-VXLYETTFSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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